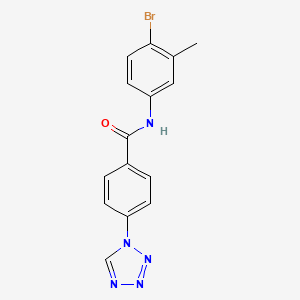
N-(4-bromo-3-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrazole ring attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Bromination: The starting material, 3-methylphenylamine, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole intermediate with benzoyl chloride to form the benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to improve yield and efficiency. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: De-brominated compounds.
Substitution Products: Azides, thiols, amines derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-BROMOPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Lacks the methyl group.
N-(4-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Lacks the bromine atom.
N-(4-CHLORO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of both the bromine atom and the methyl group in N-(4-BROMO-3-METHYLPHENYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to its analogs.
Eigenschaften
Molekularformel |
C15H12BrN5O |
|---|---|
Molekulargewicht |
358.19 g/mol |
IUPAC-Name |
N-(4-bromo-3-methylphenyl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H12BrN5O/c1-10-8-12(4-7-14(10)16)18-15(22)11-2-5-13(6-3-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
InChI-Schlüssel |
YZUSZWVZFFSOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


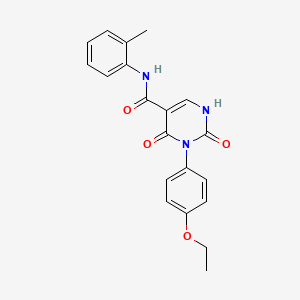

![N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B14977282.png)
![7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14977292.png)
![2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B14977293.png)
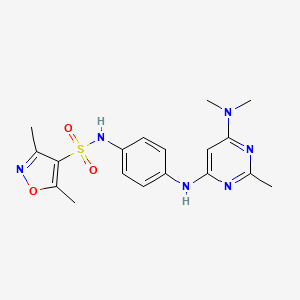
![2-(methoxymethyl)-8-(4-methoxyphenyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B14977314.png)
![6-(4-Fluorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14977319.png)
![N-(4-methoxyphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14977324.png)
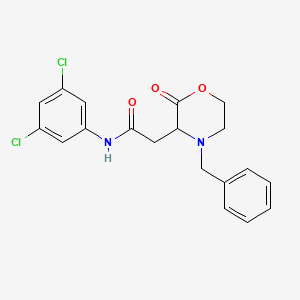
![N-(4-fluorobenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B14977347.png)
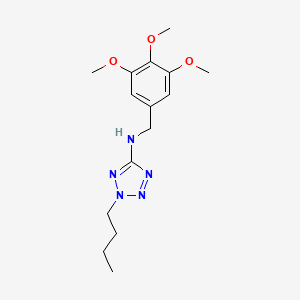
![2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B14977358.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B14977365.png)
